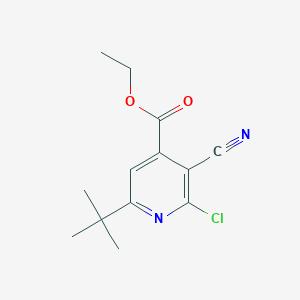

Ethyl 6-(tert-butyl)-2-chloro-3-cyanoisonicotinate

Overview

Description

The compound is an ether, which is a class of organic compounds that contain an ether group — an oxygen atom connected to two alkyl or aryl groups . They have the general formula R–O–R’, where R and R’ represent the alkyl or aryl groups .

Synthesis Analysis

Ethers can be synthesized through several methods. One common method is the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S N 2 reaction . Another method involves the reaction of alcohols with strong acids .Molecular Structure Analysis

The molecular structure of ethers typically involves an oxygen atom connected to two alkyl or aryl groups . The exact structure would depend on the specific alkyl or aryl groups involved.Chemical Reactions Analysis

Ethers are known to be unreactive towards most reagents, which makes them excellent reaction solvents . The most common reaction of ethers is cleavage of the C–O bond by using strong acids .Physical And Chemical Properties Analysis

The physical and chemical properties of ethers can vary widely depending on their structure. For example, ethyl tert-butyl ether is a clear light yellow liquid with a boiling point of 163.6°F and a molecular weight of 102.18 .Scientific Research Applications

Renewable Fuel Additive

Ethyl 6-(tert-butyl)-2-chloro-3-cyanoisonicotinate is used in the production of Ethyl Tert-Butyl Ether (ETBE) . ETBE is a fully renewable fuel additive that is produced by the direct etherification of bio-sourced isobutylene with ethanol . This process uses the fermentative produced substrate in a solvent-free catalysis using the acidic ion exchanger Amberlyst-15 .

Biodegradation

A bacterial consortium capable of degrading Ethyl Tert-Butyl Ether (ETBE) as a sole carbon source has been isolated from gasoline-contaminated water . The consortium includes Arthrobacter sp., Herbaspirillum sp., Pseudacidovorax sp., Pseudomonas sp., and Xanthomonas sp . This shows the potential of using Ethyl 6-(tert-butyl)-2-chloro-3-cyanoisonicotinate in bioremediation efforts.

Environmental Impact Reduction

The use of Ethyl Tert-Butyl Ether (ETBE), which is produced from Ethyl 6-(tert-butyl)-2-chloro-3-cyanoisonicotinate, can help reduce CO2 emissions and other pollutants . This is especially important in the transport sector, where the reduction of emissions is of central importance for sustainable energy management .

High Performance Fuel Additive

ETBE, derived from Ethyl 6-(tert-butyl)-2-chloro-3-cyanoisonicotinate, can be used as a high-performance fuel additive . It provides nearly triple the alternative energy value than the direct blending of ethanol into fuels .

Mechanism of Action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives .

Mode of Action

It’s known that the tert-butyl group in esters, ethers, carbonates, and carbamates can be deprotected using a catalytic protocol involving the tris-4-bromophenylamminium radical cation, also known as magic blue (mb•+), and hydrosilane . This process facilitates the cleavage of the C−O bond in these compounds .

Biochemical Pathways

Ether oxygenates like ethyl tert-butyl ether (etbe) are known to undergo anaerobic biodegradation in groundwater, indicating potential biodegradation pathways in anoxic environments .

Pharmacokinetics

A related compound, tert-butyl-(s)-6-diazo-2-((s)-2-(2-(dimethylamino)acetamido)-3- phenylpropanamido)-5-oxo-hexanoate, showed excellent metabolic stability in plasma and intestinal homogenate, high aqueous solubility, and high tumor exposures . This suggests that Ethyl 6-(tert-butyl)-2-chloro-3-cyanoisonicotinate may have similar ADME properties.

Result of Action

Indole derivatives, which share structural similarities, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ethyl 6-(tert-butyl)-2-chloro-3-cyanoisonicotinate. For instance, ether oxygenates like ETBE can undergo anaerobic biodegradation in groundwater . This suggests that environmental conditions, such as the presence of water and oxygen levels, could potentially influence the action and stability of Ethyl 6-(tert-butyl)-2-chloro-3-cyanoisonicotinate.

Safety and Hazards

properties

IUPAC Name |

ethyl 6-tert-butyl-2-chloro-3-cyanopyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2O2/c1-5-18-12(17)8-6-10(13(2,3)4)16-11(14)9(8)7-15/h6H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPQARHHZOSNAQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC(=C1C#N)Cl)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20381883 | |

| Record name | Ethyl 6-tert-butyl-2-chloro-3-cyanopyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-(tert-butyl)-2-chloro-3-cyanoisonicotinate | |

CAS RN |

175204-47-4 | |

| Record name | Ethyl 2-chloro-3-cyano-6-(1,1-dimethylethyl)-4-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175204-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-tert-butyl-2-chloro-3-cyanopyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3R,8S)-2,3,5,6,7,8-Hexahydro-1H-pyrrolizin-3-yl]butan-1-one](/img/structure/B71647.png)

![6-Chlorobenzo[d]isoxazol-5-ol](/img/structure/B71657.png)

![2-[(4-Chlorobenzyl)sulfonyl]acetonitrile](/img/structure/B71662.png)

![Ethyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B71664.png)

![3-[hydroxy(methoxy)methyl]-2H-furan-5-one](/img/structure/B71677.png)